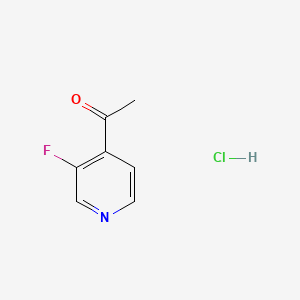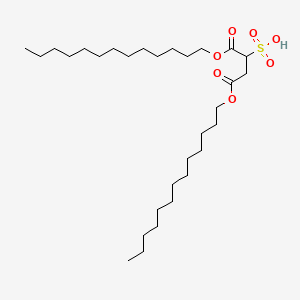
Ditridecyl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecyl sulfosuccinate is a surfactant widely used in various industrial and cosmetic applications. It is known for its ability to act as a foaming agent, skin cleansing agent, and solubilizer. This compound increases the solubility of substances that are only slightly soluble in water, making it a valuable ingredient in many formulations .
Preparation Methods
The preparation of ditridecyl sulfosuccinate typically involves an esterification reaction followed by sulfonation. The synthetic route can be summarized as follows:
Esterification Stage: This involves the reaction of tridecyl alcohol with maleic anhydride in the presence of a catalyst and a color fixative. The reaction is carried out at elevated temperatures to form ditridecyl maleate.
Sulfonation Stage: The ditridecyl maleate is then subjected to a sulfonation reaction with sodium bisulfite in an aqueous medium.
Industrial production methods often optimize these reactions to reduce costs and improve yield. For instance, the use of specific catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Ditridecyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of sulfonic acids.
Reduction: Although less common, reduction reactions can modify the sulfonate group.
Substitution: This is a more typical reaction where the sulfonate group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ditridecyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: In biological research, it is employed to enhance the solubility of hydrophobic compounds, facilitating their study and application.
Medicine: this compound is used in pharmaceutical formulations as an emulsifying agent and to improve the bioavailability of certain drugs.
Industry: It finds applications in cosmetics, detergents, and other personal care products due to its excellent foaming and cleansing properties
Mechanism of Action
The mechanism of action of ditridecyl sulfosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecule are oriented towards the center, and the hydrophilic heads are exposed to the aqueous environment. This micellar structure enables the solubilization of otherwise insoluble compounds .
Comparison with Similar Compounds
Ditridecyl sulfosuccinate can be compared with other dialkyl sulfosuccinate salts, such as:
- Diethylhexyl sodium sulfosuccinate
- Dioctyl sodium sulfosuccinate
- Diamyl sodium sulfosuccinate
- Dicapryl sodium sulfosuccinate
While these compounds share similar surfactant properties, this compound is unique due to its specific alkyl chain length, which can influence its solubility, foaming ability, and overall performance in various applications .
Properties
CAS No. |
18271-58-4 |
|---|---|
Molecular Formula |
C30H58O7S |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,33,34,35) |
InChI Key |
ICAXUQIEOXHXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O |
physical_description |
Clear colorless liquid; [MP Biomedical MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


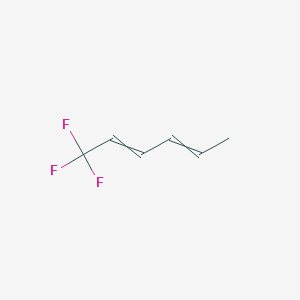
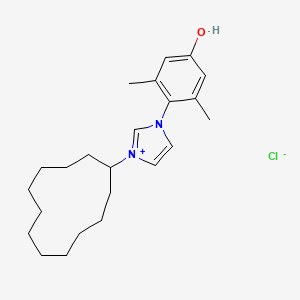
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
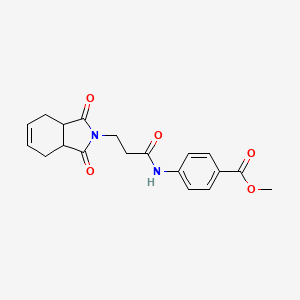
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)
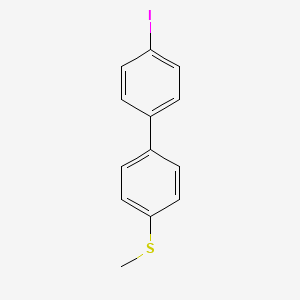
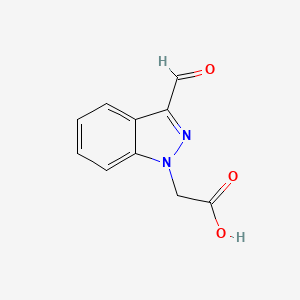
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)
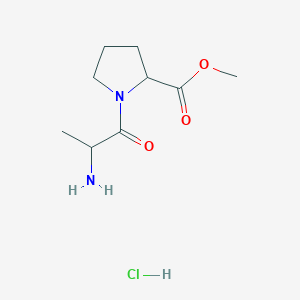

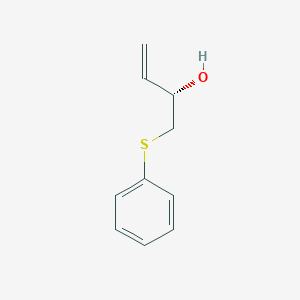
![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)
